(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate
Overview
Description
The compound is a derivative of 2-Amino-3-(pyridin-3-yl)propanoic acid , which is a compound with the molecular formula C8H10N2O2 . It has a pyridinyl group attached to a propanoic acid backbone with an amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent fibroblast growth factor receptor inhibitors .Scientific Research Applications
Chemical Synthesis and Catalysis
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a key starting material in the synthesis of various pharmacologically active compounds. For example, it has been utilized in the stereoselective synthesis of compounds like RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, through efficient processes involving hydrogenation of enantiomeric enamines followed by removal of the chiral auxiliary under mild conditions (Zhong et al., 1999). Additionally, novel asymmetric synthesis methods have been developed using (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate, obtained via hydrolytic kinetic resolution, demonstrating the compound's versatility in facilitating the production of chiral intermediates with high enantiomeric excess (Narsaiah & Kumar, 2011).
Biocatalysis for Pharmaceutical Intermediates
Biocatalysis has emerged as an excellent method for the preparation of enantiopure compounds, leveraging the specificity of biological catalysts. In one study, Methylobacterium oryzae was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, leading to the stereoselective production of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals like S-dapoxetine. This showcases the potential of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate and related compounds in facilitating the biocatalytic synthesis of valuable pharmaceutical intermediates with high enantiomeric purity (Li et al., 2013).
Pharmaceutical Development
Research into the applications of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate extends into the pharmaceutical domain, where its derivatives serve as pivotal intermediates in the development of novel therapeutic agents. For instance, derivatives have been synthesized for the study of κ-opioid receptors, showing high affinity and selectivity, which underscores the compound's importance in the exploration of new treatments for conditions like depression and addiction disorders (Grimwood et al., 2011).
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFQZJZENUBND-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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